molecular formula C31H31N5O4S B2676051 N-[(2-methoxyphenyl)methyl]-3-[3-oxo-5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide CAS No. 1037222-91-5

N-[(2-methoxyphenyl)methyl]-3-[3-oxo-5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide

Cat. No.: B2676051
CAS No.: 1037222-91-5
M. Wt: 569.68
InChI Key: PYRFPCWTIUOGMB-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-3-[3-oxo-5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide is a useful research compound. Its molecular formula is C31H31N5O4S and its molecular weight is 569.68. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Properties

  • Synthesis of Quinazoline Derivatives: Studies focused on the synthesis of various quinazoline derivatives and evaluated their biological activities. For instance, Markosyan et al. (2008) detailed the synthesis of 3-phenyl-and 3-phenethyl-5-methyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines and their effects on brain monoamine oxidase (MAO) activity, as well as antitumor activities using mouse tumor models (Markosyan et al., 2008).

Pharmacological Evaluation

  • Evaluation of Heterocyclic Derivatives: Faheem (2018) conducted a computational and pharmacological evaluation of 1,3,4-oxadiazole and pyrazole novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This study highlighted the potential therapeutic benefits of these compounds (Faheem, 2018).

Antitumor and Antiprotozoal Activities

  • Antiprotozoal Activity of Benzimidazole Derivatives: Pérez‐Villanueva et al. (2013) synthesized novel benzimidazole derivatives and tested their antiprotozoal activity against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, showing strong activity in the nanomolar range, surpassing that of metronidazole (Pérez‐Villanueva et al., 2013).

Antioxidant and Anticancer Potential

  • Antioxidant and Anticancer Activities: Tumosienė et al. (2020) reported on the synthesis of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives and evaluated their antioxidant and anticancer activities, finding that some compounds exhibited significantly higher antioxidant activity compared to ascorbic acid, as well as cytotoxic effects against cancer cell lines (Tumosienė et al., 2020).

Anti-inflammatory and Analgesic Activities

  • Analgesic and Anti-inflammatory Properties: Alagarsamy et al. (2011) synthesized novel quinazolin-4(3H)-ones and investigated their analgesic and anti-inflammatory properties, identifying compounds with potent activity and low ulcerogenic potential compared to standard treatments (Alagarsamy et al., 2011).

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-[3-oxo-5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N5O4S/c1-40-26-14-8-5-11-22(26)19-33-27(37)16-15-25-30(39)36-29(34-25)23-12-6-7-13-24(23)35-31(36)41-20-28(38)32-18-17-21-9-3-2-4-10-21/h2-14,25H,15-20H2,1H3,(H,32,38)(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRFPCWTIUOGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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